molecular formula C27H16ClNO3S B11060537 1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11060537
M. Wt: 469.9 g/mol
InChI Key: KFHPTNLLLBYUAM-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-N-PHENYL-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl group, and an anthracene backbone

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-N-PHENYL-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-N-PHENYL-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives and chlorophenyl-containing molecules. What sets 1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-N-PHENYL-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C27H16ClNO3S

Molecular Weight

469.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-9,10-dioxo-N-phenylanthracene-2-carboxamide

InChI

InChI=1S/C27H16ClNO3S/c28-16-10-12-18(13-11-16)33-26-22(27(32)29-17-6-2-1-3-7-17)15-14-21-23(26)25(31)20-9-5-4-8-19(20)24(21)30/h1-15H,(H,29,32)

InChI Key

KFHPTNLLLBYUAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SC5=CC=C(C=C5)Cl

Origin of Product

United States

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